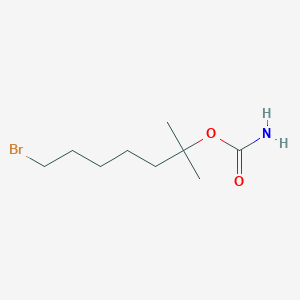
7-Bromo-2-methylheptan-2-yl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methylheptan-2-yl carbamate: is an organic compound with the molecular formula C9H18BrNO2 It is a derivative of heptane, featuring a bromine atom at the 7th position, a methyl group at the 2nd position, and a carbamate group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylheptan-2-yl carbamate typically involves the following steps:
Bromination: The starting material, 2-methylheptane, undergoes bromination at the 7th position using bromine (Br2) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under UV light.
Carbamate Formation: The brominated product, 7-bromo-2-methylheptane, is then reacted with an isocyanate (R-N=C=O) to form the carbamate group. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrogen bromide (HBr) formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination.
Automated Carbamate Formation: Employing automated systems for the addition of isocyanate and base, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2-methylheptan-2-yl carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 7-Hydroxy-2-methylheptan-2-yl carbamate, 7-Amino-2-methylheptan-2-yl carbamate.
Oxidation: 7-Bromo-2-methylheptan-2-one.
Reduction: 7-Bromo-2-methylheptan-2-amine.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: Used as a probe to study biochemical pathways involving brominated compounds.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Drug Delivery: Studied for its ability to form prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry:
Polymer Production: Utilized in the production of specialty polymers with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylheptan-2-yl carbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of serine hydrolases.
Receptor Binding: The compound can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
7-Bromo-2-methylheptan-2-ol: A precursor in the synthesis of 7-Bromo-2-methylheptan-2-yl carbamate, differing by the presence of a hydroxyl group instead of a carbamate group.
2-Methylheptan-2-yl carbamate: Lacks the bromine atom at the 7th position, resulting in different chemical reactivity and applications.
Uniqueness:
Bromine Substitution: The presence of the bromine atom at the 7th position imparts unique reactivity, making it suitable for specific substitution reactions.
Carbamate Group: The carbamate group enhances its potential as an enzyme inhibitor and its utility in pharmaceutical applications.
Properties
Molecular Formula |
C9H18BrNO2 |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
(7-bromo-2-methylheptan-2-yl) carbamate |
InChI |
InChI=1S/C9H18BrNO2/c1-9(2,13-8(11)12)6-4-3-5-7-10/h3-7H2,1-2H3,(H2,11,12) |
InChI Key |
ADZFUDOAYOITJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCBr)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















